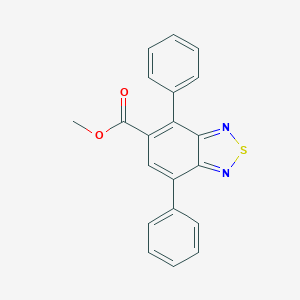
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, also known as MDBT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDBT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate involves the formation of a complex between the Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate molecule and the target biomolecule. This complex formation results in a change in the fluorescence properties of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, allowing for the detection and imaging of the target biomolecule. The exact mechanism of complex formation is still being studied, but it is believed to involve non-covalent interactions such as hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects:
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to have minimal toxicity and is considered to be a safe compound for use in scientific research. Studies have shown that Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate does not affect cell viability or cause any significant changes in cellular function. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has several advantages for use in lab experiments, including its high selectivity for biomolecules, its fluorescent properties, and its ease of synthesis. However, there are also limitations to the use of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, including its relatively low quantum yield and its sensitivity to environmental factors such as pH and temperature.
Zukünftige Richtungen
There are several potential future directions for the study and application of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate. One area of research is the development of new methods for synthesizing Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate that are more efficient and environmentally friendly. Another area of research is the optimization of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate as a fluorescent probe for detecting and imaging specific biomolecules. Additionally, there is potential for the development of new applications for Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate in fields such as drug discovery and medical imaging.
Synthesemethoden
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate can be synthesized using various methods, including the reaction of 4,7-diphenyl-2,1,3-benzothiadiazole with methyl chloroformate in the presence of a base such as triethylamine. Another method involves the reaction of 4,7-diphenyl-2,1,3-benzothiadiazole with methyl iodide in the presence of a base such as potassium carbonate. These methods have been optimized to produce high yields of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate with high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been studied extensively for its potential applications in scientific research. One of the main applications of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate is as a fluorescent probe for detecting and imaging biological molecules. Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to selectively bind to proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying the structure and function of these molecules.
Eigenschaften
Molekularformel |
C20H14N2O2S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate |
InChI |
InChI=1S/C20H14N2O2S/c1-24-20(23)16-12-15(13-8-4-2-5-9-13)18-19(22-25-21-18)17(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
JEMGULYVPOEARW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
